Golvatinib was developed by Eisai Co., Ltd. as part of their research into inhibitors that target the c-Met signaling pathway, which is often implicated in tumor growth and metastasis. Its classification as a multitargeted kinase inhibitor allows it to interfere with multiple pathways involved in tumor progression, making it a promising candidate for cancer therapy .
The synthesis of golvatinib involves several key steps and parameters. The compound is synthesized through a method that includes the formation of unsymmetrical ureas substituted by pyridyl or quinolinyl moieties. This process typically requires specific catalysts and reaction conditions to ensure high yield and purity.
Golvatinib has a complex molecular structure represented by the chemical formula C33H37F2N7O4. Its structure includes:
Golvatinib participates in various chemical reactions primarily related to its interaction with target kinases. These reactions include:
Golvatinib exerts its anticancer effects by inhibiting the activity of c-Met and VEGFR-2.
Golvatinib exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral therapeutic agent .
Golvatinib has significant applications in oncology research and therapy:
Golvatinib (chemical name: N-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yl)oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) is a small-molecule tyrosine kinase inhibitor (TKI) with potent activity against c-Met (hepatocyte growth factor receptor, HGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Its molecular formula is C33H37F2N7O4, and it has a molecular weight of 633.70 g/mol [2] [6]. Synthesized by Eisai Co., Ltd., golvatinib (previously designated E-7050) emerged from rational drug design efforts to develop multitargeted agents capable of simultaneously disrupting tumor angiogenesis and oncogenic signaling pathways [1] [5].
The biological synergy between c-Met and VEGFR2 pathways provides a compelling rationale for dual inhibition:
Table 1: In Vitro Inhibition Profile of Golvatinib
Target | Cell Line/Assay | IC50 | Biological Effect |
---|---|---|---|
c-Met | MKN45 gastric cancer cells | 14 nM | Inhibition of autophosphorylation |
VEGFR2 | HUVECs (VEGF-stimulated) | 16 nM | Blockade of receptor phosphorylation |
HGF-driven growth | HUVECs | 17 nM | Suppression of endothelial proliferation |
VEGF-driven growth | HUVECs | 84 nM | Inhibition of endothelial proliferation |
Tumor cell growth | EBC-1 lung cancer cells | 6.2 nM | Cytostatic activity |
Golvatinib evolved from structural optimization of pyridine-based TKIs, reflecting a broader shift toward polypharmacology in oncology:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: